Mimini
Description
"Mimini" in this context refers to a series of lignin-based composites studied for their compatibility with polylactic acid (PLA) in 3D printing applications. The foundational work by this compound et al. (2019) compared three lignin variants—kraft lignin, organosolv lignin, and lignosulfonate—to optimize their integration into PLA matrices . Lignin, a natural polymer derived from plant biomass, is amphiphilic and prone to aggregation due to π-π stacking and hydrogen bonding, which often compromises composite homogeneity and mechanical performance . This compound's research addressed these challenges by evaluating structural and functional differences among lignin types, focusing on their suitability for additive manufacturing .
Properties
CAS No. |
81621-00-3 |
|---|---|
Molecular Formula |
C18H14N4O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(4E)-2-[(4-methyl-1,2-oxazol-5-yl)amino]-4-[(4-methyl-1,2-oxazol-5-yl)imino]naphthalen-1-one |
InChI |
InChI=1S/C18H14N4O3/c1-10-8-19-24-17(10)21-14-7-15(22-18-11(2)9-20-25-18)16(23)13-6-4-3-5-12(13)14/h3-9,22H,1-2H3/b21-14+ |
InChI Key |
CKGLNAAYTQCTQK-KGENOOAVSA-N |
SMILES |
CC1=C(ON=C1)NC2=CC(=NC3=C(C=NO3)C)C4=CC=CC=C4C2=O |
Isomeric SMILES |
CC1=C(ON=C1)NC2=C/C(=N\C3=C(C=NO3)C)/C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=C(ON=C1)NC2=CC(=NC3=C(C=NO3)C)C4=CC=CC=C4C2=O |
Synonyms |
2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine MIMINI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Lignin Types in PLA Composites
Table 1: Key Properties of Lignin Variants Compared in Mimini et al. (2019)
| Property | Kraft Lignin | Organosolv Lignin | Lignosulfonate |
|---|---|---|---|
| Molecular Weight | High (~10,000 g/mol) | Low (~2,000 g/mol) | Moderate (~5,000 g/mol) |
| Dispersity (Đ) | Broad (>3.0) | Narrow (~1.5) | Moderate (~2.0) |
| Thermal Stability | 220–250°C | 240–270°C | 200–230°C |
| PLA Compatibility | Poor (aggregation) | High (homogeneous) | Moderate (phase separation) |
| 3D Printability | Brittle at >3 wt% | Ductile up to 7 wt% | Brittle at >5 wt% |
Key Findings :
- Organosolv lignin outperformed kraft lignin and lignosulfonate due to its low molecular weight and narrow dispersity, enabling uniform dispersion in PLA .
- Kraft lignin exhibited severe aggregation above 3 wt%, reducing tensile strength by 40% compared to pure PLA .
- Lignosulfonate showed moderate compatibility but increased water absorption by 15%, limiting outdoor applications .
Comparison with Structurally Similar Biopolymers
Table 2: this compound's Lignin Composites vs. Other PLA Modifiers
Critical Insights :
- Acetylated lignin , while hydrophobic, reduced mechanical strength by 25% at 5 wt% due to plasticizing effects .
- Cellulose nanofibers provided superior strength but degraded rapidly under UV exposure, unlike lignin composites .
- This compound's organosolv lignin-PLA blends uniquely balanced UV resistance (blocking 95% of UV-B) and ductility, critical for packaging and automotive applications .
Contradictions and Limitations in Current Research
- Optimal Loading Discrepancies: Spiridon et al. (2015) reported stable mechanical properties for hardwood lignin-PLA at 7 wt%, whereas this compound et al. (2019) identified 7 wt% as the upper limit for organosolv lignin .
- Water Absorption: Gordobile et al. (2015) observed a 20% increase in water uptake for acetylated lignin-PLA, conflicting with this compound's data on lignosulfonate .
- Methodological Variability : Differences in extrusion temperatures (160–220°C) and PLA grades (e.g., Ingeo 4032D vs. 6060D) complicate direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
